N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
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Overview
Description
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethylphenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the methoxyphenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium hydride or organolithium compounds can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the pyrimidine ring could lead to a dihydropyrimidine derivative.
Scientific Research Applications
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-{[6-(4-chlorophenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- N-{[6-(4-methylphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Uniqueness
N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chloro or methyl groups.
Properties
IUPAC Name |
N-[[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-29-18-8-4-15(5-9-18)19-10-17(24-13-25-19)11-26-30(27,28)12-14-2-6-16(7-3-14)20(21,22)23/h2-10,13,26H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEBSDPLTLCCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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